2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c19-14-7-4-8-15(20)13(14)11-25-18-22-17-21-10-9-16(24(17)23-18)12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNAZMNRGNDJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been extensively studied for their anticancer activity. They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA.
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity, which can interfere with cellular processes and potentially lead to cell death.
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338403-82-0) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 387.29 g/mol. The structure incorporates a triazole ring fused to a pyrimidine moiety, alongside a dichlorobenzyl group and a sulfanyl group, which may enhance its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 387.29 g/mol |
| CAS Number | 338403-82-0 |
| Key Functional Groups | Triazole, Pyrimidine, Sulfanyl |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving triazolo-pyrimidine derivatives have shown promising results against breast and lung cancer cell lines, suggesting that the compound may act through mechanisms such as inhibition of cell proliferation or induction of apoptosis .
Antimicrobial Activity
The presence of the sulfanyl group in the structure suggests potential antimicrobial properties. Compounds with similar configurations have demonstrated antibacterial and antifungal activities. For example, derivatives of triazolo-pyrimidines have been evaluated for their ability to inhibit bacterial growth and showed effectiveness against several strains .
The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell cycle regulation and apoptosis. The involvement of reactive oxygen species (ROS) in mediating cytotoxic effects has also been suggested in related studies .
Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of triazolo-pyrimidine derivatives, This compound was tested against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of similar compounds found that those containing the sulfanyl group exhibited significant activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential of this class of compounds as new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 2
Substituent Variations at Position 7
The phenyl group at position 7 in the target compound contrasts with substituents such as 5-methylfuran-2-yl or 3′,4′,5′-trimethoxyphenyl in other analogs. For example, 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives () demonstrate potent antiproliferative activity against cancer cells by inhibiting tubulin polymerization, highlighting the role of electron-rich aromatic groups in targeting microtubules . Conversely, compounds with furan substituents (e.g., 11a,b in ) show moderate antimicrobial activity, suggesting that heteroaromatic groups at position 7 may broaden biological selectivity .
Table 2: Substituent Effects at Position 7
Core Modifications and Regioisomerism
The [1,2,4]triazolo[1,5-a]pyrimidine core in the target compound differs from regioisomers like [1,2,4]triazolo[4,3-a]pyrimidine, which alter nitrogen atom positioning and electronic distribution. Nuclear magnetic resonance (NMR) studies, such as ¹H-¹⁵N HMBC experiments, are critical for distinguishing such regioisomers, as their spectral profiles differ significantly . Additionally, substitution patterns at positions 5 and 6 (e.g., ethoxy, methyl, or cyano groups) influence solubility and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
